2,7-naphthyridin-4-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,7-naphthyridin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3/c9-8-5-11-4-6-3-10-2-1-7(6)8/h1-5H,9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWSIIKRHFAHNRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=CN=CC(=C21)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2,7 Naphthyridin 4 Amine and Its Derivatives
Classical and Contemporary Approaches to the 2,7-Naphthyridine (B1199556) Core
The construction of the bicyclic 2,7-naphthyridine ring system can be achieved through a variety of synthetic strategies, ranging from traditional condensation and cyclization reactions to more contemporary multicomponent approaches.
Cyclocondensation Reactions for 2,7-Naphthyridine Ring Formation
Cyclocondensation reactions represent a foundational approach to the synthesis of the 2,7-naphthyridine core. These methods typically involve the formation of the two pyridine (B92270) rings in a sequential or convergent manner from acyclic or monocyclic precursors. A common strategy involves the reaction of a suitably substituted pyridine derivative with a three-carbon synthon, leading to the annulation of the second pyridine ring. For instance, derivatives of 3-aminopyridine (B143674) can undergo condensation with 1,3-dicarbonyl compounds or their synthetic equivalents, followed by cyclization to yield the 2,7-naphthyridine skeleton. The specific reagents and reaction conditions can be tailored to influence the substitution pattern of the final product.
Intramolecular Cyclization Pathways to 2,7-Naphthyridines
Intramolecular cyclization strategies offer a powerful means to construct the 2,7-naphthyridine core with a high degree of control over the final structure. These methods typically start with a pre-functionalized pyridine or benzene (B151609) derivative that undergoes a ring-closing reaction to form the second heterocyclic ring. For example, a pyridine derivative bearing a side chain with an appropriate electrophilic or nucleophilic center can be induced to cyclize onto the pyridine ring. Transition metal catalysis, particularly with palladium or copper, has been instrumental in facilitating these intramolecular C-C and C-N bond formations, often under mild reaction conditions.
Strategies Utilizing Pyridine and Quinoline (B57606) Derivatives as Starting Materials
The use of readily available pyridine and quinoline derivatives as starting materials provides a versatile entry point to the 2,7-naphthyridine scaffold. Pyridine derivatives, appropriately substituted with functional groups that can be elaborated into the second pyridine ring, are common precursors. For instance, a 3,4-disubstituted pyridine can serve as a template where the substituents are transformed and cyclized to form the 2,7-naphthyridine system.
Quinoline derivatives can also be employed, typically involving a ring transformation or rearrangement to afford the 2,7-naphthyridine core. These methods might involve oxidative cleavage of the benzene ring of the quinoline followed by recyclization with a nitrogen source to form the second pyridine ring.
Multicomponent Reaction Approaches to 2,7-Naphthyridine Systems
Multicomponent reactions (MCRs) have emerged as an efficient and atom-economical strategy for the synthesis of complex heterocyclic systems, including 2,7-naphthyridines. These reactions involve the combination of three or more starting materials in a single synthetic operation to form the final product, which incorporates a substantial portion of all the reactants.
One notable example is a three-component reaction that yields dihydro-2,7-naphthyridine-1-ones. These intermediates can then be oxidized to the corresponding naphthyridones or reduced to tetrahydro-naphthyridones nih.gov. The reaction demonstrates tolerance for a variety of aldehydes and amines, making it a flexible method for generating diverse analogs nih.gov. Another approach involves a one-pot, three-component synthesis of benzo[c] wikipedia.orgnih.govnaphthyridines from aromatic amines, aromatic aldehydes, and N-carbethoxy-4-piperidone, catalyzed by ceric ammonium (B1175870) nitrate (B79036) wikipedia.orgnih.gov. This method is advantageous due to its mild reaction conditions and the use of inexpensive reagents wikipedia.orgnih.gov. Furthermore, a regioselective, on-water, multi-component reaction of isatin, malononitrile, and 3-aminopyrazole (B16455) has been developed for the synthesis of benzo[c]pyrazolo wikipedia.orgnih.govnaphthyridines nih.gov.
Table 1: Examples of Multicomponent Reactions for 2,7-Naphthyridine Synthesis
| Reactants | Catalyst/Conditions | Product Type | Reference |
| Aldehydes, Amines, Activated Methylene Compound | Microwave irradiation, 5% Formic Acid | Dihydro-2,7-naphthyridine-1-ones | nih.gov |
| Aromatic Amines, Aromatic Aldehydes, N-carbethoxy-4-piperidone | Ceric Ammonium Nitrate | Benzo[c] wikipedia.orgnih.govnaphthyridines | wikipedia.orgnih.gov |
| Isatin, Malononitrile, 3-Aminopyrazole | On-water, catalyst-free | Benzo[c]pyrazolo wikipedia.orgnih.govnaphthyridines | nih.gov |
| Aromatic Aldehyde, Anthracen-2-amine, Ethyl 4-oxopiperidine-1-carboxylate | Iodine | 5-Aryl-anthra[2,1-c] wikipedia.orgnih.govnaphthyridines | nih.gov |
Targeted Synthesis of 2,7-Naphthyridin-4-amine and its Immediate Precursors
The introduction of an amine group at the 4-position of the 2,7-naphthyridine ring is a key transformation for the development of many biologically active molecules. This is often achieved through the regioselective amination of a pre-formed naphthyridine core.
Regioselective Amination Reactions at the Naphthyridine 4-Position
The direct introduction of an amino group at the C4 position of an unsubstituted 2,7-naphthyridine ring is challenging due to the inherent reactivity of the pyridine rings. Therefore, regioselective amination is typically accomplished through the nucleophilic substitution of a suitable leaving group at the 4-position.
A common precursor for this transformation is a 4-halo-2,7-naphthyridine, most frequently 4-chloro-2,7-naphthyridine (B15200927). The chloro substituent activates the 4-position towards nucleophilic aromatic substitution (SNAr) by amines. The reactivity of the C-Cl bond allows for its displacement by a variety of primary and secondary amines, including ammonia (B1221849) or its synthetic equivalents, to furnish the desired this compound. The reaction conditions for this SNAr process can vary depending on the nucleophilicity of the amine and the electronic properties of the naphthyridine ring. Generally, heating the 4-chloro-2,7-naphthyridine with the desired amine in a suitable solvent is sufficient to effect the substitution.
In addition to direct SNAr, modern cross-coupling methodologies, such as the Buchwald-Hartwig amination, have become powerful tools for the formation of C-N bonds. This palladium-catalyzed cross-coupling reaction allows for the amination of aryl and heteroaryl halides under relatively mild conditions and with a broad substrate scope. A 4-halo-2,7-naphthyridine can be coupled with a wide range of amines, including those that are poor nucleophiles in traditional SNAr reactions, using a palladium catalyst and a suitable phosphine (B1218219) ligand. This method offers a high degree of control and functional group tolerance.
Another strategy involves the conversion of a 2,7-naphthyridin-4-ol (B12838863) to the corresponding 4-amine. This can be achieved by first converting the hydroxyl group into a better leaving group, such as a triflate or a phosphate (B84403) ester, followed by nucleophilic substitution with an amine. Alternatively, the 4-hydroxy group can be converted to a 4-chloro group using reagents like phosphorus oxychloride (POCl₃), which is then subjected to amination as described above.
Conversion of Precursors to this compound
The synthesis of the this compound core often begins with appropriately substituted pyridine or naphthyridine precursors. A common strategy involves the use of 7-alkyl-1,3-dichloro-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitriles as starting materials. nih.gov Reaction of these precursors with cyclic amines such as pyrrolidine, piperidine, and azepane in absolute ethanol (B145695) leads to the formation of 7-alkyl-1-amino-3-chloro-5,6,7,8-tetrahydro-2,7-naphthyridines. nih.gov
Another key transformation is the Smiles rearrangement, which has been successfully applied in the 2,7-naphthyridine series. mdpi.comresearchgate.net For instance, 1-amino-3-[(2-hydroxyethyl)thio]-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitriles can undergo a Smiles rearrangement under the action of sodium hydroxide (B78521) in ethanol to yield 1-amino-7-isopropyl-3-oxo-2,3,5,6,7,8-hexahydro-2,7-naphthyridine-4-carbonitriles in high yields. mdpi.comnih.gov This method provides a direct route to 1-amino-3-oxo-2,7-naphthyridines, which are valuable intermediates for further derivatization. mdpi.comresearchgate.net
Preparation of Functionalized this compound Derivatives
The development of diverse derivatives of this compound is crucial for exploring their structure-activity relationships. This is achieved by introducing various substituents onto the naphthyridine core and by modifying the exocyclic amine functionality.
Introduction of Substituents on the Naphthyridine Core
The functionalization of the 2,7-naphthyridine core can be achieved through several synthetic strategies. One approach involves the nucleophilic substitution of chloro groups on the naphthyridine ring. For example, 1,3-dichloro-7-isopropyl-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile reacts with cyclic amines to introduce an amino group at the 1-position. nih.gov
Further modifications can be made to other positions of the naphthyridine ring. For instance, the synthesis of 2,7-difunctionalized-1,8-naphthyridines has been reported, which can serve as a template for creating diverse substituents. researchgate.net Chemical modifications at the C-2, C-5, C-6, and C-7 positions of the naphthyridine ring have been shown to influence the cytotoxic activity of these compounds. nih.gov
A notable reaction is the Friedel–Crafts-type intramolecular cycloaromatisation of 4-(arylamino)nicotinonitriles, mediated by acids like CF3SO3H or H2SO4, to produce fused polycyclic 1,6-naphthyridin-4-amines. nih.gov
Derivatization of the Amine Functionality
The amine group of this compound is a key site for derivatization to generate a wide range of analogs. Various chemical reagents are employed to modify the primary amine, which can enhance chromatographic separation and ionization efficiency for analytical purposes. nih.gov Common derivatizing agents for primary and secondary amines include o-phthalaldehyde (B127526) (OPA), 9-fluorenylmethyl chloroformate (FMOC-Cl), dansyl chloride (Dansyl-Cl), dabsyl chloride (Dabsyl-Cl), and Marfey's reagent. nih.govthermofisher.com
Dansyl-Cl is a versatile reagent that yields fluorescent products with high ionization efficiency. nih.gov OPA is another fluorogenic reagent that reacts rapidly with primary amines. thermofisher.comnih.gov The choice of derivatizing agent can be tailored to the specific analytical goal and the nature of the amine-containing metabolite. nih.gov For instance, in the synthesis of 1-amino-3-oxo-2,7-naphthyridines, the amino group can be further alkylated to produce O-alkylated derivatives. mdpi.com
The following table summarizes some common derivatization reagents for amines:
| Derivatizing Reagent | Abbreviation | Suitable for | Detection Method |
| o-Phthalaldehyde | OPA | Primary amines | Fluorescence, UV/Vis |
| 9-Fluorenylmethyl chloroformate | FMOC-Cl | Primary and secondary amines | Fluorescence, UV/Vis |
| Dansyl chloride | Dansyl-Cl | Primary and secondary amines | Fluorescence, Mass Spectrometry |
| Dabsyl chloride | Dabsyl-Cl | Primary and secondary amines | UV/Vis |
| Marfey's reagent | Chiral amines | UV/Vis |
Chemical Reactivity and Transformation Studies of 2,7 Naphthyridin 4 Amine Derivatives
Nucleophilic Substitution Reactions in 2,7-Naphthyridine (B1199556) Systems
Nucleophilic substitution is a fundamental reaction for modifying the 2,7-naphthyridine scaffold. In these reactions, a nucleophile replaces a leaving group on the naphthyridine ring, allowing for the introduction of various functional groups.
Research has shown that chloro groups on the 2,7-naphthyridine ring are effective leaving groups. For instance, the reaction of 1,3-dichloro-7-alkyl-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitriles with cyclic amines like pyrrolidine, piperidine, and azepane in absolute ethanol (B145695) leads to the formation of 7-alkyl-1-amino-3-chloro-5,6,7,8-tetrahydro-2,7-naphthyridines. nih.gov This selective substitution at the C-1 position highlights the difference in reactivity between the two chlorine atoms.
Further studies have demonstrated the substitution of the remaining chloro group. The resulting 1-amino-3-chloro-2,7-naphthyridine derivatives can react with nucleophiles such as 2-mercaptoethanol to yield 1-amino-3-[(2-hydroxyethyl)thio]-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitriles. nih.govmdpi.com In more demanding conditions, even a pyrazolyl group can be displaced. For example, the reaction of 7-benzyl-3-chloro-1-(3,5-dimethyl-1H-pyrazol-1-yl)-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile with amines can lead to the substitution of the 1-pyrazolyl residue, forming 7-benzyl-1,3-bis[(2-hydroxypropyl)amino]-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile. researchgate.neteurekaselect.com
The following table summarizes representative nucleophilic substitution reactions on the 2,7-naphthyridine core:
Table 1: Examples of Nucleophilic Substitution Reactions
| Starting Material | Nucleophile | Product | Reference |
| 1,3-dichloro-7-alkyl-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitriles | Pyrrolidine, Piperidine, or Azepane | 7-alkyl-1-amino-3-chloro-5,6,7,8-tetrahydro-2,7-naphthyridines | nih.gov |
| 1-amino-3-chloro-7-isopropyl-5,6,7,8-tetrahydro-2,7-naphthyridines | 2-Mercaptoethanol | 1-amino-3-[(2-hydroxyethyl)thio]-7-isopropyl-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitriles | mdpi.com |
| 7-benzyl-3-chloro-1-(3,5-dimethyl-1H-pyrazol-1-yl)-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile | (2-hydroxypropyl)amine | 7-benzyl-1,3-bis[(2-hydroxypropyl)amino]-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile | eurekaselect.com |
Rearrangement Reactions of 2,7-Naphthyridine Derivatives
Rearrangement reactions offer a powerful tool for skeletal transformations of 2,7-naphthyridine derivatives, leading to the formation of new isomeric structures. These reactions often provide access to compounds that are difficult to synthesize through direct methods.
An interesting rearrangement has been observed during the nucleophilic substitution of 1-amino-3-chloro-7-methyl-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile with certain primary and secondary cyclic amines. nih.gov This reaction can unexpectedly lead to the formation of 6,8-diamino-2-methyl-2,7-naphthyridin-1-ones. nih.gov The 2,7-naphthyridine scaffold has also been synthesized through the rearrangement of other heterocyclic systems, such as pyrrolo[3,4-c]pyridines, pyrano[3,4-c]pyridines, or thiopyrano[3,4-c]pyridines. researchgate.net
Smiles Rearrangement in 2,7-Naphthyridine Chemistry
The Smiles rearrangement, a well-known intramolecular nucleophilic aromatic substitution, has been successfully applied to the 2,7-naphthyridine series for the first time, providing a novel route to 1-amino-3-oxo-2,7-naphthyridines. mdpi.comresearchgate.net This reaction involves the treatment of 1-amino-3-[(2-hydroxyethyl)thio]-2,7-naphthyridines with sodium hydroxide (B78521) in ethanol. mdpi.comresearchgate.net The rearrangement proceeds to give 1-amino-3-oxo-2,3,5,6,7,8-hexahydro-2,7-naphthyridine-4-carbonitriles in high yields. mdpi.com This method represents an efficient pathway to these valuable synthetic intermediates. mdpi.comresearchgate.net
A Smiles-type rearrangement has also been observed during the cyclization of certain alkoxyacetamides, leading to the unexpected formation of 1,3-diamino-2,7-naphthyridines instead of the expected furo[2,3-c]-2,7-naphthyridines. mdpi.comresearchgate.net
Influence of Substituents on Reaction Pathways and Kinetics (e.g., Steric and Electronic Effects)
The course of rearrangement reactions in 2,7-naphthyridine systems is significantly influenced by the nature of the substituents present on the heterocyclic ring.
In the case of the rearrangement of 1,3-diamino-2,7-naphthyridines, both the substituent at the 7-position of the naphthyridine ring and the nature of the cyclic amine at the 1-position play a crucial role. nih.gov The influence is primarily steric in nature. nih.govresearchgate.netresearchgate.net
Conversely, the rearrangement of 1-amino-3-oxo-2,7-naphthyridines with amines proceeds more rapidly and appears to be unaffected by the steric bulk of alkyl and cyclic amine groups. nih.gov Computational studies involving the calculation of electrostatic potential (ESP) charges suggest a significant increase in the positive charge on the cyano group, which is the site of nucleophilic attack during the rearrangement. nih.gov This increased positive charge may explain the enhanced reactivity and faster reaction rates observed for these substrates. nih.gov
Cyclization and Heterocyclization Reactions Involving 2,7-Naphthyridine Scaffolds
The 2,7-naphthyridine framework can serve as a building block for the construction of more complex, fused heterocyclic systems. These reactions often involve the cyclization of appropriately functionalized 2,7-naphthyridine derivatives.
For example, 1-amino-3-oxo-2,7-naphthyridines, synthesized via the Smiles rearrangement, can be alkylated with ethyl chloroacetate. mdpi.com The resulting O-alkylated products can then undergo cyclization in the presence of sodium ethoxide to form furo[2,3-c]-2,7-naphthyridines. mdpi.com
In another example, the reaction of 7-benzyl-1-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(substituted amino)-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile with hydrazine hydrate leads to the formation of a pyrazolo[3,4-c]-2,7-naphthyridine system. researchgate.neteurekaselect.com This tricyclic compound can be further elaborated into a novel tetra-heterocyclic system, 3-benzyl-5-(3,5-dimethyl-1H-pyrazol-1-yl)-9,11-dimethyl-1,2,3,4-tetrahydropyrimido[1',2':1,5]pyrazolo[3,4-c]-2,7-naphthyridine. researchgate.neteurekaselect.com
A tandem process involving a Reissert reaction, intramolecular nucleophilic addition, and oxidation-dehydrogenation has been developed for the synthesis of substituted 2,7-naphthyridin-1(7H)-ones from simple nicotinamide salts. researchgate.net
Transition Metal-Catalyzed Cross-Coupling Reactions for C-C and C-N Bond Formation
Transition metal-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-nitrogen bonds, enabling the introduction of a wide array of substituents onto the 2,7-naphthyridine core.
Cobalt-catalyzed cross-coupling reactions have been shown to be effective for the functionalization of halogenated naphthyridines. nih.gov For instance, 1-chloro-2,7-naphthyridine can be coupled with 2-thienylzinc chloride in the presence of a cobalt catalyst to afford the corresponding 2,7-naphthyridine derivative. nih.gov Similarly, cobalt catalysis facilitates the alkylation of chloronaphthyridines with Grignard reagents, such as the reaction of 1-chloro-2,7-naphthyridine with methylmagnesium chloride to produce 1-methyl-2,7-naphthyridine. nih.gov
Palladium-catalyzed reactions are also widely used. Stepwise cross-coupling reactions on dihalogenated naphthyridines allow for regioselective functionalization. For example, 1-chloro-4-iodo-2,7-naphthyridine can first undergo a palladium-catalyzed Negishi cross-coupling with phenylzinc chloride to selectively substitute the iodo group. The resulting product can then be subjected to a cobalt-catalyzed cross-coupling with an arylzinc chloride to replace the chloro group, yielding a mixed bisarylated naphthyridine. nih.gov
The following table provides examples of transition metal-catalyzed cross-coupling reactions on the 2,7-naphthyridine scaffold:
Table 2: Examples of Transition Metal-Catalyzed Cross-Coupling Reactions
| Naphthyridine Substrate | Coupling Partner | Catalyst | Product | Reference |
| 1-chloro-2,7-naphthyridine | 2-thienylzinc chloride | CoCl₂·2LiCl | 1-(2-thienyl)-2,7-naphthyridine | nih.gov |
| 1-chloro-2,7-naphthyridine | MeMgCl | CoCl₂ | 1-methyl-2,7-naphthyridine | nih.gov |
| 1-chloro-4-iodo-2,7-naphthyridine | PhZnCl | Pd catalyst | 1-chloro-4-phenyl-2,7-naphthyridine | nih.gov |
| 1-chloro-4-phenyl-2,7-naphthyridine | Arylzinc chloride | Co catalyst | 1-aryl-4-phenyl-2,7-naphthyridine | nih.gov |
Functional Group Interconversions on the 2,7-Naphthyridin-4-amine Framework
The functional groups present on the this compound framework can be transformed into other functionalities, further expanding the chemical diversity of this class of compounds.
A key transformation involves the alkylation of 1-amino-3-oxo-2,7-naphthyridines. In basic conditions, these compounds can be O-alkylated to produce the corresponding O-alkylated derivatives in high yields. nih.gov These derivatives can then be used in subsequent reactions, such as cyclizations to form fused heterocyclic systems. mdpi.com
Structure Activity Relationship Sar Investigations of 2,7 Naphthyridine 4 Amine Derivatives
Rational Design Principles for Biologically Active 2,7-Naphthyridine (B1199556) Derivatives
The rational design of 2,7-naphthyridine derivatives as biologically active agents often leverages the rigid, planar nature of the bicyclic scaffold to orient key functional groups for optimal interaction with a biological target. nih.govnih.govnbuv.gov.ua A primary strategy involves using the 2,7-naphthyridine core as a bioisostere for other heterocyclic systems known to exhibit desired activities, such as quinolines or other naphthyridine isomers. researchgate.net This approach aims to improve properties like potency, selectivity, and pharmacokinetics while maintaining the essential binding interactions.
A key principle in the design of kinase inhibitors is the use of the scaffold to present hydrogen bond donors and acceptors to the hinge region of the kinase ATP-binding site. nbuv.gov.uafrontiersin.org For instance, in the development of MET kinase inhibitors, a novel 2,7-naphthyridone scaffold was designed to conformationally restrain the key pharmacophoric groups, mimicking the binding mode of known inhibitors. nih.gov This structure-based design ensures that substituents placed at specific positions on the ring system can effectively access and occupy adjacent hydrophobic pockets, thereby enhancing binding affinity and selectivity. nih.govpurdue.edu Computational methods, including molecular docking and pharmacophore modeling, are instrumental in this process, allowing for the in silico evaluation of potential derivatives before their synthesis. frontiersin.orgpurdue.edu
Correlation Between Structural Modifications and Biological Activity Profiles
The biological activity of 2,7-naphthyridine-4-amine derivatives is highly dependent on the nature and position of substituents on the heterocyclic core. Structure-activity relationship (SAR) studies have revealed critical insights into optimizing these compounds for various targets.
For inhibitors of MET kinase , modifications at the 8-position of the related 2,7-naphthyridone scaffold are crucial. An amino linker at this position connecting to a substituted phenyl ring is a key pharmacophoric element. SAR studies showed that introducing a fluorine atom at the 3-position of this phenyl ring and a 2-amino-3-chloropyridin-4-yloxy group at the 4-position resulted in a highly potent derivative, 13f , with an IC50 of 2.1 nM against MET kinase. nih.gov
In the development of Phosphodiesterase 5 (PDE5) inhibitors , the 2,7-naphthyridine core served as a novel scaffold. The SAR exploration indicated that a methyl group at the N-2 position and a specific substituted phenyl group at the C-4 position were optimal. The derivative 4c (T-0156), which incorporates a 2-n-propoxyphenyl substituent, demonstrated exceptionally potent PDE5 inhibition with an IC50 of 0.23 nM. nih.gov This was a significant improvement over related structures, highlighting the sensitivity of the target to the substitution pattern.
General SAR trends across different studies indicate that the modulation of electronic and steric properties through substitution can fine-tune both potency and selectivity. researchgate.net For example, the introduction of groups capable of forming additional hydrogen bonds or hydrophobic interactions can dramatically increase a compound's affinity for its target.
| Compound | Core Scaffold | Key Substitutions | Target | Activity (IC50) | Reference |
|---|---|---|---|---|---|
| 13f | 2,7-Naphthyridone | 8-((4-((2-amino-3-chloropyridin-4-yl)oxy)-3-fluorophenyl)amino)-2-(4-fluorophenyl) | MET Kinase | 2.1 nM | nih.gov |
| 4c (T-0156) | 2,7-Naphthyridine | 2-methyl-4-(2-n-propoxyphenyl) | PDE5 | 0.23 nM | nih.gov |
Computational and Theoretical Studies of 2,7 Naphthyridin 4 Amine
Quantum Chemical Calculations (e.g., DFT, MP2) for Electronic and Geometric Structures
Quantum chemical calculations are fundamental in determining the electronic and geometric properties of molecules. Methods like Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are used to predict molecular geometries, vibrational frequencies, and electronic properties.
For derivatives of the closely related 1,8-naphthyridine (B1210474) scaffold, DFT calculations have been employed to optimize molecular geometries and to correlate electronic properties with biological activity. For instance, studies on substituted 1,8-naphthyridines have utilized the B3LYP functional with basis sets such as 6-31G(d) to understand their structural features. These calculations help in elucidating the spatial arrangement of atoms and the distribution of electron density within the molecule, which are key determinants of its chemical reactivity and interaction with other molecules.
While specific DFT data for 2,7-naphthyridin-4-amine is scarce, the general approach would involve optimizing the geometry to find the most stable conformation and then calculating various electronic descriptors.
Table 1: Representative Quantum Chemical Methods Used in the Study of Naphthyridine Derivatives
| Method | Basis Set | Common Applications |
|---|---|---|
| Density Functional Theory (DFT) | 6-31G(d), 6-311++G(d,p) | Geometry optimization, electronic property calculation, vibrational analysis |
Molecular Dynamics Simulations and Conformational Analysis
Molecular dynamics (MD) simulations are used to study the time-dependent behavior of molecules, providing insights into their conformational flexibility and interactions with their environment, such as solvent molecules or biological macromolecules.
No specific molecular dynamics simulation studies focused solely on this compound were identified in the reviewed literature. However, MD simulations are a standard tool in drug discovery and have been applied to various heterocyclic compounds to understand their binding modes to protein targets. A typical MD simulation would involve placing the this compound molecule in a simulated aqueous environment and observing its conformational changes over time. This would help identify low-energy conformations that may be relevant for biological activity.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction and Design
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity.
While no specific QSAR models for this compound were found, studies on other naphthyridine derivatives have successfully employed this approach. For example, 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been used to model the cytotoxic activities of a series of naphthyridine derivatives against various cancer cell lines. nih.gov These models use steric and electrostatic fields to correlate the structural features of the molecules with their biological activity. nih.gov The statistical significance of these models is often validated by high cross-validated correlation coefficient (q²) and non-cross-validated correlation coefficient (r²) values. nih.gov Such studies provide valuable insights for the design of new, more potent analogs. nih.gov
Table 2: Key Statistical Parameters in QSAR Model Validation
| Parameter | Description | Desirable Value |
|---|---|---|
| q² (Cross-validated r²) | A measure of the predictive ability of the model. | > 0.5 |
| r² (Non-cross-validated r²) | A measure of the goodness of fit of the model to the training data. | Close to 1.0 |
Molecular Docking Studies for Ligand-Target Interaction Prediction
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode of small molecule drugs to their protein targets.
Molecular docking studies have been performed on derivatives of 2,7-naphthyridine (B1199556). For instance, pyrazolo[3,4-c]-2,7-naphthyridine derivatives have been docked into the active sites of various protein targets to explore their potential therapeutic applications. These studies help in understanding the key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein's active site residues. nih.govresearchgate.nettandfonline.com The binding affinity is often estimated by a scoring function, which provides a numerical value (e.g., in kcal/mol) indicating the strength of the interaction.
Table 3: Examples of Protein Targets for Docking Studies of Naphthyridine Derivatives
| Target Protein | Therapeutic Area | PDB ID (Example) |
|---|---|---|
| DNA Gyrase | Antibacterial | 5L3J |
| Topoisomerase II | Anticancer | 1ZXM |
| Carbonic Anhydrase | Various | 2VVA |
Analysis of Electronic Properties (e.g., HOMO-LUMO, Molecular Electrostatic Potential, ESP Charges)
The electronic properties of a molecule are crucial for understanding its reactivity and intermolecular interactions. Key properties include the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, the HOMO-LUMO energy gap, and the molecular electrostatic potential (MEP).
The HOMO and LUMO are the frontier orbitals that play a significant role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity; a smaller gap generally implies higher reactivity. irjweb.com
The Molecular Electrostatic Potential (MEP) is a visual representation of the charge distribution around a molecule. It is used to predict sites for electrophilic and nucleophilic attack. In an MEP map, regions of negative potential (typically colored red or yellow) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack. dergipark.org.tr ESP charges provide a quantitative measure of the charge distribution at each atomic center.
For heterocyclic compounds like this compound, the nitrogen atoms are expected to be regions of negative electrostatic potential, making them potential sites for hydrogen bonding and other electrostatic interactions. researchgate.net
Table 4: Key Electronic Properties and Their Significance
| Property | Description | Significance |
|---|---|---|
| HOMO Energy | Energy of the highest occupied molecular orbital. | Related to electron-donating ability. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Related to electron-accepting ability. |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | Indicator of chemical reactivity and stability. irjweb.com |
| Molecular Electrostatic Potential (MEP) | 3D map of the electrostatic potential around a molecule. | Predicts sites for electrophilic and nucleophilic attack. dergipark.org.tr |
Advanced Spectroscopic and Analytical Characterization Techniques for 2,7 Naphthyridin 4 Amine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation (1D and 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 2,7-naphthyridine (B1199556) derivatives. One-dimensional (1D) ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of hydrogen and carbon atoms, respectively, while two-dimensional (2D) techniques establish connectivity between atoms.
¹H NMR Spectroscopy: The proton NMR spectrum reveals the number of distinct proton environments, their chemical shifts (δ), multiplicity (splitting pattern), and integration (ratio of protons). For the 2,7-naphthyridine core, aromatic protons typically resonate in the downfield region (δ 7.0–9.0 ppm) due to the deshielding effect of the aromatic ring currents. The specific chemical shifts are influenced by the position of the amino group and other substituents. For instance, in substituted 5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitriles, the signal for the NH group of an amine fragment is typically observed between δ 5.78–5.95 ppm. nih.gov
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The carbon atoms of the heterocyclic rings are typically found in the range of δ 110–160 ppm. The chemical shifts are sensitive to the electronic effects of substituents. For example, in a series of 7-benzyl-3-chloro-1-piperidin-1-yl-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile derivatives, characteristic carbon signals were observed that confirmed the structure. nih.gov
2D NMR Spectroscopy: To resolve complex structures and unambiguously assign all proton and carbon signals, 2D NMR experiments are employed.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through two or three bonds), revealing ¹H-¹H connectivities. This is crucial for tracing the proton network within the naphthyridine rings and any attached side chains.
HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): These experiments correlate directly bonded ¹H and ¹³C atoms, allowing for the definitive assignment of carbon signals based on their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range couplings between protons and carbons (typically over two to four bonds). It is invaluable for establishing the connectivity between different fragments of a molecule and for assigning quaternary carbons that are not observed in HSQC/HMQC spectra.
The combined application of these 1D and 2D NMR techniques allows for a comprehensive and detailed mapping of the molecular structure of 2,7-naphthyridin-4-amine and its derivatives in solution.
| Compound Class | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Reference |
|---|---|---|---|
| 1-Azepan-1-yl-3-chloro-7-isopropyl-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile | 1.09 (d, 6H), 1.56–1.86 (m, 8H), 2.70–2.92 (m, 5H), 3.43 (br s, 2H), 3.56–3.62 (m, 4H) | 18.02, 26.25, 27.86, 29.31, 44.00, 49.42, 50.96, 53.28, 97.62, 114.45, 116.65, 147.36, 150.09, 159.13 | nih.gov |
| 3-[(2-Hydroxyethyl)amino]-7-isopropyl-1-pyrrolidin-1-yl-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile | 1.07 (d, 6H), 1.88–1.94 (m, 4H), 2.62–2.81 (m, 5H), 3.41–3.58 (m, 10H), 4.34 (t, 1H), 5.79 (t, 1H) | Not explicitly provided | nih.gov |
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragment Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of the molecular formula.
For this compound, the molecular ion peak (M⁺) in the mass spectrum would confirm its molecular weight. Due to the presence of an odd number of nitrogen atoms (three), the molecular ion would have an odd nominal mass, consistent with the Nitrogen Rule.
Fragmentation Analysis: In addition to determining the molecular weight, mass spectrometry provides structural information through the analysis of fragmentation patterns. The fragmentation of this compound would be expected to involve two main pathways:
α-Cleavage: A characteristic fragmentation for amines is the cleavage of the C-C bond adjacent (alpha) to the nitrogen atom. For aromatic amines, this is less common than for aliphatic amines, but cleavage of the bond between the amino group and the naphthyridine ring can occur.
Ring Cleavage: The stable 2,7-naphthyridine ring system can also undergo fragmentation, typically involving the loss of small neutral molecules like HCN.
HRMS is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions. For example, the exact mass of C₈H₇N₃ (the molecular formula for a naphthyridinamine isomer) is 145.0640, which can be measured with high precision by HRMS to confirm the elemental formula.
| Adduct | Predicted m/z |
|---|---|
| [M+H]⁺ | 146.07128 |
| [M+Na]⁺ | 168.05322 |
| [M-H]⁻ | 144.05672 |
| [M]⁺ | 145.06345 |
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. They are excellent for identifying the presence of specific functional groups.
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (stretching, bending, etc.). For this compound, key characteristic absorption bands would include:
N-H Stretching: The primary amine group (-NH₂) will exhibit two characteristic stretching vibrations in the region of 3300–3500 cm⁻¹.
C=N and C=C Stretching: The aromatic naphthyridine ring will show a series of complex stretching vibrations in the 1450–1650 cm⁻¹ region.
C-N Stretching: The stretching vibration of the bond between the aromatic ring and the amine nitrogen typically appears in the 1250–1360 cm⁻¹ range.
N-H Bending: The scissoring motion of the -NH₂ group gives rise to a band around 1590–1650 cm⁻¹.
In studies of substituted 2,7-naphthyridine-4-carbonitriles, strong absorption bands for the cyano group (C≡N) were consistently observed between 2187–2207 cm⁻¹, while the NH group showed absorptions around 3358 cm⁻¹. nih.gov
Raman Spectroscopy: Raman spectroscopy relies on the inelastic scattering of monochromatic light. A vibrational mode is Raman-active if it involves a change in the polarizability of the molecule. Raman spectroscopy is particularly sensitive to symmetric vibrations and bonds involving non-polar groups. For this compound, the symmetric breathing modes of the aromatic rings would be expected to produce strong signals in the Raman spectrum. IR and Raman spectroscopy provide complementary information; vibrations that are weak or absent in the IR spectrum may be strong in the Raman spectrum, and vice versa.
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |
|---|---|---|---|
| Primary Amine (-NH₂) | N-H Stretch | 3300 - 3500 | nih.gov |
| Aromatic Ring | C=C / C=N Stretch | 1450 - 1650 | nih.gov |
| Aryl Amine | C-N Stretch | 1250 - 1360 | |
| Nitrile (-C≡N) | C≡N Stretch | 2187 - 2219 | nih.govnih.gov |
| Carbonyl (C=O) | C=O Stretch | 1636 - 1737 | nih.gov |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. The wavelength of maximum absorption (λₘₐₓ) is related to the extent of conjugation in the molecule.
The 2,7-naphthyridine ring system is a conjugated aromatic system, and as such, it is expected to exhibit strong UV absorption. The spectrum would likely show multiple absorption bands corresponding to π → π* transitions. The position and intensity of these bands are sensitive to the nature and position of substituents on the naphthyridine ring. The amino group at the 4-position, being an auxochrome, is expected to cause a bathochromic (red) shift of the absorption maxima compared to the unsubstituted 2,7-naphthyridine core due to the extension of the conjugated system through the lone pair of electrons on the nitrogen atom. For example, a related 1,8-naphthyridine-boronic acid derivative displayed an absorption maximum at 356 nm with a shoulder at 371 nm, indicative of the electronic structure of the naphthyridine core. rsc.org
X-ray Crystallography for Solid-State Structure Determination and Conformational Insights
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed model of the molecular structure, including bond lengths, bond angles, and torsional angles, can be generated.
For this compound, an X-ray crystal structure would provide unequivocal proof of its connectivity and would reveal important details about its solid-state conformation. Key information obtained would include:
Planarity of the Naphthyridine Ring: Confirmation of the aromatic, planar nature of the fused ring system.
Bond Lengths and Angles: Precise measurements of all bond lengths and angles, which can provide insight into the electronic distribution within the molecule.
Intermolecular Interactions: Identification of hydrogen bonds (e.g., between the amine group of one molecule and a nitrogen atom of a neighboring molecule) and π-π stacking interactions, which govern the crystal packing.
Future Perspectives in 2,7 Naphthyridin 4 Amine Research
Emerging Synthetic Methodologies and Sustainable Chemistry Approaches
The development of novel and efficient synthetic routes is paramount for exploring the chemical space around the 2,7-naphthyridin-4-amine scaffold. Future efforts are increasingly directed towards methodologies that are not only versatile but also align with the principles of sustainable chemistry.
Novel Rearrangements: A notable advancement has been the application of the Smiles rearrangement in the 2,7-naphthyridine (B1199556) series. This approach has enabled the synthesis of 1-amino-3-oxo-2,7-naphthyridines, which serve as key intermediates for further functionalization nih.gov. This method represents an efficient way to introduce structural diversity and could be adapted for the synthesis of various 4-amino derivatives.
Microwave-Assisted Synthesis: Green chemistry principles are becoming more integrated into synthetic workflows. Microwave-assisted organic synthesis (MAOS) offers significant advantages, including reduced reaction times, increased yields, and lower energy consumption derpharmachemica.com. The application of microwave irradiation for the synthesis of related naphthyridine scaffolds has been reported, suggesting a promising avenue for the eco-friendly production of this compound libraries derpharmachemica.com.
Flow Chemistry: Continuous flow synthesis is another sustainable approach that offers precise control over reaction parameters, improved safety, and scalability. The development of flow-based methodologies for the construction and modification of the 2,7-naphthyridine ring system will likely be a key focus, enabling the rapid and efficient generation of compound libraries for screening.
Catalytic C-H Activation: Direct C-H activation and functionalization are powerful tools for streamlining synthetic routes by avoiding pre-functionalized starting materials. Future research will likely explore the use of transition-metal catalysis to directly modify the 2,7-naphthyridine core, allowing for the late-stage introduction of various substituents at the 4-amino position and other sites on the scaffold.
Advanced Computational Design of Novel this compound Scaffolds
Computational chemistry and molecular modeling are indispensable tools for accelerating the drug design process. For the this compound scaffold, these methods will be crucial for the rational design of next-generation inhibitors with improved potency, selectivity, and pharmacokinetic profiles.
Structure-Based Drug Design (SBDD): With the increasing availability of crystal structures of target proteins, SBDD will play a pivotal role. As seen with inhibitors for kinases like PIP4K2A, where X-ray crystallography revealed key interactions within the ATP binding site, similar approaches can guide the optimization of this compound derivatives acs.orgresearchgate.net. Molecular docking simulations can predict the binding modes of novel analogs, helping to prioritize compounds for synthesis.
Ligand-Based Drug Design (LBDD): In the absence of a target's 3D structure, LBDD methods such as Quantitative Structure-Activity Relationship (QSAR) modeling and pharmacophore mapping are valuable. By analyzing a series of known active and inactive this compound compounds, QSAR models can identify the key structural features required for biological activity, guiding the design of more potent molecules mdpi.com.
Fragment-Based Drug Design (FBDD): FBDD is an efficient method for lead discovery where small molecular fragments are screened for binding to a target. The this compound core itself can be considered a key fragment, which can be elaborated or linked with other fragments to build highly potent and specific ligands.
| Computational Tool | Application in this compound Design | Potential Outcome |
| Molecular Docking | Predicting binding modes and affinities to target proteins (e.g., kinases). | Prioritization of synthetic candidates with higher expected potency. |
| QSAR | Identifying relationships between chemical structure and biological activity. | Guiding the design of new derivatives with improved activity. |
| Pharmacophore Modeling | Defining the essential 3D features required for biological activity. | Scaffolding for virtual screening and de novo design. |
| Molecular Dynamics | Simulating the dynamic behavior of the ligand-protein complex. | Understanding binding stability and mechanism of action. |
Exploration of Novel Biological Targets and Therapeutic Modalities
While 2,7-naphthyridine derivatives have shown promise as inhibitors of various kinases, future research will expand the scope of their biological targets and explore new therapeutic applications.
Kinase Inhibition: The 2,7-naphthyridine scaffold is a proven pharmacophore for targeting protein kinases. Recent research has identified novel 2,7-naphthyridine compounds as potent inhibitors of Microtubule-associated serine/threonine kinase-like (MASTL), a key mitotic kinase implicated in cancer nih.gov. MASTL is highly expressed in multiple cancers, and its inhibition leads to mitotic catastrophe in cancer cells, making it an attractive therapeutic target nih.gov. The exploration of this compound derivatives as inhibitors of other oncogenic kinases, such as MET kinase and c-Kit/VEGFR-2, also represents a promising research direction nih.govacs.org.
Beyond Kinases: The structural features of the this compound core make it suitable for interacting with a variety of biological targets beyond kinases. Future screening efforts will likely uncover activity against other enzyme families, G-protein coupled receptors (GPCRs), and ion channels. Naturally occurring 2,7-naphthyridine alkaloids have shown diverse activities, including cytotoxicity against various cancer cell lines, suggesting a broad therapeutic potential that is yet to be fully tapped nih.gov.
Targeted Protein Degradation: A novel therapeutic modality is the use of PROteolysis TArgeting Chimeras (PROTACs). These are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The this compound scaffold could be developed as a ligand for a protein of interest and incorporated into a PROTAC, offering a new approach to disease treatment.
| Target Class | Specific Example | Therapeutic Area |
| Protein Kinases | MASTL, MET, c-Kit/VEGFR-2 | Oncology |
| Opioid Receptors | δ-opioid receptors | Pain Management, Neurology |
| DNA-interacting agents | DNA Gyrase (inferred from other naphthyridines) | Infectious Diseases |
Development of Multi-targeted 2,7-Naphthyridine-based Agents for Complex Diseases
Complex multifactorial diseases such as cancer, neurodegenerative disorders, and metabolic syndromes often involve the dysregulation of multiple biological pathways. This has spurred interest in the development of multi-targeted or polypharmacological agents that can modulate several targets simultaneously.
The inherent versatility of the this compound scaffold allows for its decoration with various functional groups, making it an ideal platform for designing multi-targeted ligands. By strategically combining pharmacophoric elements recognized by different targets onto a single 2,7-naphthyridine core, it may be possible to create synergistic therapeutic effects and overcome drug resistance. For instance, a single compound could be engineered to inhibit both a key oncogenic kinase and a protein involved in angiogenesis, offering a dual-pronged attack on cancer. The broad spectrum of activity already observed for naphthyridine derivatives supports the feasibility of this approach researchgate.net.
Integration with Chemoinformatics and Artificial Intelligence for Accelerated Discovery
The intersection of chemoinformatics and artificial intelligence (AI) is set to revolutionize the field of drug discovery nih.gov. For this compound research, these technologies will enable a more rapid and data-driven approach to identifying promising new drug candidates.
Predictive Modeling: Machine learning algorithms can be trained on existing datasets of 2,7-naphthyridine derivatives to build models that predict various properties, including biological activity, ADME (absorption, distribution, metabolism, and excretion), and toxicity nih.gov. These predictive models can be used to virtually screen large compound libraries, prioritizing a smaller, more promising set of molecules for synthesis and testing mdpi.comnih.gov.
Generative AI for De Novo Design: Generative AI models can design entirely new this compound derivatives with desired properties. By learning from the vast chemical space of known molecules, these models can propose novel structures that are optimized for a specific biological target or possess a desired multi-targeted profile.
Automated Synthesis Planning: AI tools can also assist in the synthetic process by retrospectively analyzing a target molecule and proposing the most efficient synthetic route. This can significantly reduce the time and resources required to produce novel this compound compounds.
The integration of these computational approaches will create a powerful feedback loop: AI models will design new compounds, which are then synthesized and tested, and the resulting data is used to further refine and improve the AI models, leading to an accelerated cycle of drug discovery and optimization mdpi.com.
Q & A
What are the primary synthetic routes for 2,7-naphthyridin-4-amine, and how do reaction conditions influence yield?
Basic:
The most common method involves halogen displacement using ammonia or amines. For example, 4-bromo-1,8-naphthyridine reacts with ammonia in phenol at 170°C to yield 1,8-naphthyridin-4-amine (75% yield) . Similarly, catalytic hydrogenation (e.g., Pd/C in methanol) reduces azido groups to amines, as shown in the synthesis of 7-methyl-2-phenyl-1,8-naphthyridin-4-amine .
Advanced:
Advanced routes include multi-step functionalization and direct amination . For instance, Schering Corporation’s protocol synthesizes 1-amino-3-methyl-2,7-naphthyridine via a nucleophilic substitution between 3-cyano-4-methylpyridine and acetonitrile under basic (K t-butoxide) and low-temperature (0–5°C) conditions . Optimizing solvent polarity (e.g., DMF vs. toluene) and stoichiometric ratios can improve yields in challenging substitutions .
How can researchers characterize this compound and validate its purity?
Basic:
- NMR Spectroscopy : and NMR are standard for structural confirmation. For example, NMR peaks for aromatic protons in naphthyridine derivatives typically appear at δ 7.5–9.0 ppm, while amine protons resonate near δ 5.0–6.0 ppm (DMSO-d) .
- Elemental Analysis : Verify C/H/N percentages against theoretical values (e.g., this compound: CHN, MW 145.16 g/mol) .
Advanced: - X-ray Crystallography : Resolve ambiguities in regiochemistry or tautomerism, particularly for substituted derivatives .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H] at m/z 146.1) and isotopic patterns .
What biological activities are associated with this compound derivatives, and how can structure-activity relationships (SAR) be explored?
Basic:
Amino-naphthyridines are explored as antibacterial/antifungal agents due to their heterocyclic core, which mimics DNA/RNA bases. For example, 8-amino-1,7-naphthyridines show activity against Gram-positive bacteria .
Advanced:
- 3D-QSAR Modeling : Use computational tools to correlate substituent effects (e.g., electron-withdrawing groups at C-3) with bioactivity .
- Targeted Modifications : Introduce fluorinated or methyl groups to enhance lipophilicity and membrane permeability .
How can functional groups on this compound be modified for diverse applications?
Basic:
- Acylation : React the amine with acetic anhydride to form 4-acetamido derivatives (e.g., 72% yield in benzene under reflux) .
- Nitration : Introduce nitro groups using HNO/HSO, though nitro-2,7-naphthyridines are rare and require careful regiocontrol .
Advanced: - Cyclization : Intramolecular reactions (e.g., acid-mediated cyclization of 8-butyl-5-formylmethyl-1,7-naphthyridin-6-amine) yield fused heterocycles .
- Cross-Coupling : Suzuki-Miyaura reactions with aryl boronic acids to install biaryl motifs .
How should researchers address contradictions in reported synthetic yields or reactivity?
Basic:
- Reproduce Key Steps : Replicate literature procedures (e.g., NH/PhOH vs. NH/EtOH conditions) to identify critical variables .
- Control Moisture/Oxygen : Use Schlenk techniques for air-sensitive reactions (e.g., Pd/C hydrogenation) .
Advanced: - Meta-Analysis : Apply the Q-profile method to assess between-study variance in published yields .
- Systematic Reviews : Follow Cochrane guidelines to evaluate evidence quality, prioritizing studies with rigorous experimental documentation .
What databases and search strategies are recommended for systematic reviews on amino-naphthyridines?
Basic:
- PubMed/Web of Science : Use Boolean queries like (this compound) AND (synthesis OR activity) .
Advanced: - Handsearching Patents : Include repositories like Google Patents for unpublished synthetic routes (e.g., Schering Corporation’s protocols) .
- Grey Literature : Screen conference abstracts (e.g., ACS Meetings) for preliminary data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
